N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique chemical properties.
Mechanism of Action
Target of Action
It’s known that thiophene derivatives have been associated with diverse biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that the biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .
Biochemical Pathways
Thiophene derivatives have been associated with a wide range of therapeutic properties, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile .
Result of Action
Thiophene derivatives have been associated with a wide range of therapeutic properties, indicating that they likely have multiple effects at the molecular and cellular level .
Action Environment
It’s known that the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the dimethylaminoethyl group: This step may involve nucleophilic substitution reactions.
Coupling with thiophene-2-carboxylic acid: This can be done using amide bond formation reactions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This may involve the reduction of the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or benzo[b]thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of thiophene are often explored for their potential as therapeutic agents.
Industry
In industry, thiophene derivatives are used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler analog without the benzo[b]thiophene and dimethylaminoethyl groups.
Benzo[b]thiophene derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other thiophene derivatives.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-19(2)14(10-18-17(20)16-8-5-9-21-16)13-11-22-15-7-4-3-6-12(13)15/h3-9,11,14H,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJYUCDUWCLLKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CS1)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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